molecular formula C5H2Br2FNO B1433035 2,4-Dibromo-6-fluoropyridin-3-ol CAS No. 1421602-80-3

2,4-Dibromo-6-fluoropyridin-3-ol

Cat. No.: B1433035
CAS No.: 1421602-80-3
M. Wt: 270.88 g/mol
InChI Key: BRVVJNAZWKGBBI-UHFFFAOYSA-N
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Description

“2,4-Dibromo-6-fluoropyridin-3-ol” is a chemical compound with the CAS Number: 1421602-80-3. It has a molecular weight of 270.88 . The IUPAC name for this compound is this compound . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H2Br2FNO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H . This code provides a specific description of the structure of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of complex fluorinated pyridines, such as "2,4-Dibromo-6-fluoropyridin-3-ol," often involves halogenation and nucleophilic substitution reactions, highlighting the reactivity and versatility of halogenated pyridines in organic synthesis. For example, the study on the synthesis of fluoropyridines and their applications in Positron Emission Tomography (PET) imaging suggests the importance of fluorinated pyridines in medicinal chemistry and imaging technologies (Carroll, Nairne, & Woodcraft, 2007).

Photophysical Properties

  • Research into the photophysical properties of pyridine derivatives, including studies on their fluorescence and application in organic light-emitting diodes (OLEDs), underscores the potential of halogenated pyridines in materials science. The development of blue fluorescent emitters for OLEDs application is an example where the electronic properties of such compounds are exploited (Lakshmanan, Shivaprakash, & Nair, 2015).

Catalysis and Chemosensors

  • Halogenated pyridines have been utilized in catalysis and as building blocks for chemosensors. The synthesis of terpyridines and their metal complexes from pyridine derivatives demonstrates their application in catalysis, highlighting the role of such compounds in enabling chemical transformations and in the development of sensors for metal ions (Winter, Newkome, & Schubert, 2011).

Drug Development and Safety Analysis

  • While the request explicitly excludes drug use and dosage, it's worth noting that research on fluoropyrimidines, closely related to the compound of interest, has contributed significantly to understanding drug metabolism and safety. Genotyping strategies to individualize fluoropyrimidine therapy based on DPD enzyme polymorphisms have improved patient safety and treatment efficacy (Deenen et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

2,4-dibromo-6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FNO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVVJNAZWKGBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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